5-Fluoro-2-(trifluoromethoxy)phenylacetic acid
Overview
Description
5-Fluoro-2-(trifluoromethoxy)phenylacetic acid is a chemical compound with the molecular formula C9H6F4O3 . It has a molecular weight of 238.14 . The IUPAC name for this compound is [5-fluoro-2-(trifluoromethoxy)phenyl]acetic acid .
Molecular Structure Analysis
The InChI code for 5-Fluoro-2-(trifluoromethoxy)phenylacetic acid is 1S/C9H6F4O3/c10-6-1-2-7 (16-9 (11,12)13)5 (3-6)4-8 (14)15/h1-3H,4H2, (H,14,15) .Physical And Chemical Properties Analysis
5-Fluoro-2-(trifluoromethoxy)phenylacetic acid is a solid powder at room temperature . It has a boiling point of 54-56 degrees Celsius .Scientific Research Applications
Chemical Synthesis and Modification
5-Fluoro-2-(trifluoromethoxy)phenylacetic acid and its derivatives are utilized as building blocks in chemical synthesis. Schmitt et al. (2017) developed fluoroalkyl amino reagents from trifluoromethyl trifluorovinyl ether, which were activated for the introduction of fluoro(trifluoromethoxy)methyl groups onto aromatic substrates, a key step in medicinal and agricultural chemistry (Schmitt et al., 2017). Similarly, Tagat et al. (2002) synthesized mono- and difluoronaphthoic acids, emphasizing the relevance of fluorinated phenylacetic acids in creating biologically active structures (Tagat et al., 2002).
Role in Medicinal Chemistry
The compound's derivatives find significant application in medicinal chemistry. Jeschke et al. (2007) reviewed the role of the trifluoromethoxy group in pharmaceuticals, highlighting its importance in a range of therapeutic areas, including analgesics, cardiovascular, and neurological drugs (Jeschke et al., 2007).
Synthesis of PET Imaging Agents
In the field of diagnostic imaging, He et al. (2011) synthesized 2-R1-2-(4-(2-fluoroethoxy)benzamido)acetates as potential PET imaging agents, indicating the role of fluoroethyl phenylacetates in tumor imaging and their contribution to the development of novel fluorine-18-labeled pharmaceuticals (He et al., 2011).
Fluorination in Organic Synthesis
Madani et al. (2022) presented a strategy for the fluorination of phenylacetic acid derivatives, emphasizing the importance of such reactions in synthetic organic chemistry (Madani et al., 2022). Castagnetti and Schlosser (2001) also explored the use of (trifluoromethoxy)phenyllithiums as intermediates in the synthesis of new organofluorine compounds, showcasing the versatility of fluorinated compounds in organic synthesis (Castagnetti & Schlosser, 2001).
Comparative Studies and Reactivity Analysis
A study by Srivastava et al. (2015) involved a comparative analysis of the reactivity, acidity, and vibrational spectra of halogen-substituted phenylacetic acids, including fluoro-substituted versions, providing insights into their chemical behavior (Srivastava et al., 2015).
Biotechnological Applications
Chiu et al. (2009) explored the use of highly fluorinated amino acids, including those derived from fluorinated phenylacetic acids, in stabilizing beta-sheet proteins, relevant for protein-based biotechnologies like therapeutics and biosensors (Chiu et al., 2009).
Safety And Hazards
5-Fluoro-2-(trifluoromethoxy)phenylacetic acid is classified as a skin irritant (H315), eye irritant (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust or mist, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/clothing/eye protection/face protection, and washing with plenty of soap and water if it comes into contact with skin .
properties
IUPAC Name |
2-[5-fluoro-2-(trifluoromethoxy)phenyl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F4O3/c10-6-1-2-7(16-9(11,12)13)5(3-6)4-8(14)15/h1-3H,4H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXFXODIBVVHYJW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)CC(=O)O)OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-2-(trifluoromethoxy)phenylacetic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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